CEF1, Influenza Matrix Protein M1 (58-66)

説明

特性

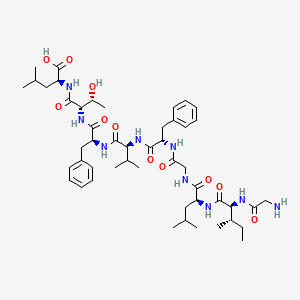

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)/t30-,31+,34-,35-,36-,37-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDRFCQNHCTWII-CXECYRLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Influenza Matrix Protein M1 (58-66): A Technical Guide to its Discovery, History, and Immunological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion, playing a multifaceted role throughout the viral life cycle. Within this protein lies a short nine-amino acid sequence, the M1 (58-66) epitope with the sequence GILGFVFTL, which has become a cornerstone of influenza immunology research. This technical guide provides a comprehensive overview of the discovery, history, and immunological significance of the M1 (58-66) epitope, with a focus on the experimental methodologies and quantitative data that have defined its importance.

Discovery and History

The journey to identifying specific targets of the cellular immune response to influenza A virus began with the understanding that cytotoxic T lymphocytes (CTLs) play a critical role in viral clearance. Early studies in the 1980s demonstrated that human CTLs recognized internal viral proteins, not just the surface glycoproteins targeted by antibodies.

A pivotal moment in influenza immunology was the 1987 publication by Gotch and colleagues, which demonstrated that human CTLs could recognize the influenza A matrix protein (M1) in the context of the HLA-A2 molecule.[1] This seminal work laid the groundwork for the precise identification of the specific peptide epitope within the M1 protein that was being presented to T cells. Subsequent research pinpointed the M1 (58-66) peptide, with the amino acid sequence GILGFVFTL, as the immunodominant epitope for HLA-A*02:01-positive individuals.[2][3] This epitope is highly conserved across various influenza A virus strains, making it a key target for the development of universal influenza vaccines.[2][3]

The M1 (58-66) epitope has since been extensively used as a model antigen to study T-cell function, activation, and the mechanics of antigen presentation.[4] Its immunodominance in a significant portion of the human population has made it a frequent positive control in immunological assays such as ELISPOT and tetramer staining.[4]

Immunological Significance

The M1 (58-66) epitope is a classical example of an immunodominant, HLA class I-restricted T-cell epitope. Its significance stems from several key characteristics:

-

High Conservation: The GILGFVFTL sequence is remarkably conserved across different strains of influenza A virus, with a reported conservation rate of 93% across 69 tested strains.[2] This high degree of conservation makes it an attractive target for universal vaccine strategies, as it has the potential to elicit an immune response that is effective against a broad range of influenza viruses.

-

HLA-A02:01 Restriction: The M1 (58-66) epitope is primarily presented by the HLA-A02:01 allele, which is one of the most common HLA class I alleles in the human population.[2][5] This means that a large percentage of individuals are capable of mounting a robust CTL response to this epitope.

-

Immunodominance: In HLA-A*02:01-positive individuals, the T-cell response to influenza is often dominated by CTLs that recognize the M1 (58-66) epitope.[4] This immunodominance highlights its central role in the cellular immune response to influenza infection.

-

Induction of Cytotoxic T Lymphocytes (CTLs): Recognition of the M1 (58-66) epitope presented on the surface of infected cells by CD8+ T cells triggers a cytotoxic response, leading to the elimination of virus-infected cells. This cellular immunity is a critical component of recovery from influenza infection.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Influenza M1 (58-66) epitope, providing a basis for comparison and experimental design.

| Parameter | Value | Reference(s) |

| Peptide Sequence | GILGFVFTL | [2][3] |

| Amino Acid Position | 58-66 of Matrix Protein 1 (M1) | [2][3] |

| HLA Restriction | HLA-A*02:01 | [2][5] |

| Conservation Rate | 93% (across 69 strains) | [2] |

| M1-HLA-A2 Complex Kd | 3.3 x 10-10 M | [7] |

Table 1: Physicochemical and Immunological Properties of Influenza M1 (58-66) Epitope. This table provides an overview of the fundamental characteristics of the M1 (58-66) peptide.

| Assay Type | Key Findings | Reference(s) |

| ELISPOT | Used to quantify the frequency of IFN-γ secreting T cells specific for M1 (58-66). Responses are readily detectable at peptide concentrations as low as 0.02 μM. | [8] |

| Chromium Release Assay | Demonstrates the lytic activity of M1 (58-66)-specific CTLs against peptide-pulsed target cells. | [5][9][10] |

| Tetramer Staining | Allows for the direct visualization and quantification of M1 (58-66)-specific CD8+ T cells. | [11] |

| Intracellular Cytokine Staining (ICS) | Measures the production of cytokines (e.g., IFN-γ, TNF-α) by M1 (58-66)-specific T cells upon stimulation. | [11] |

Table 2: Summary of Key Experimental Assays and Findings for M1 (58-66) Epitope. This table highlights the common experimental approaches used to study the M1 (58-66) epitope and their typical outcomes.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the Influenza M1 (58-66) epitope are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Chromium Release Assay for CTL Cytotoxicity

This assay measures the ability of M1 (58-66)-specific CTLs to lyse target cells presenting the epitope.

Materials:

-

M1 (58-66) peptide (GILGFVFTL)

-

HLA-A*02:01-positive target cells (e.g., T2 cells)

-

Effector CTLs (either a cell line or freshly isolated PBMCs stimulated with the M1 peptide)

-

51Cr (Sodium chromate)

-

Fetal Bovine Serum (FBS)

-

RPMI-1640 medium

-

96-well round-bottom plates

-

Gamma counter

Protocol:

-

Target Cell Labeling:

-

Resuspend 1 x 106 target cells in 100 µL of FBS.

-

Add 100 µCi of 51Cr and incubate at 37°C for 1-2 hours.

-

Wash the cells three times with RPMI-1640 medium to remove excess 51Cr.

-

Resuspend the labeled cells in complete medium at a concentration of 1 x 105 cells/mL.

-

-

Peptide Pulsing:

-

Incubate the 51Cr-labeled target cells with the M1 (58-66) peptide at a final concentration of 1-10 µg/mL for 1 hour at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

Co-culture:

-

Plate 1 x 104 peptide-pulsed target cells per well in a 96-well round-bottom plate.

-

Add effector CTLs at various Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Prepare control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 5% Triton X-100.

-

-

-

Incubation and Data Acquisition:

-

Incubate the plate at 37°C for 4-6 hours.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula:

-

ELISPOT Assay for IFN-γ Secretion

This assay quantifies the number of M1 (58-66)-specific T cells that secrete IFN-γ upon stimulation.

Materials:

-

M1 (58-66) peptide (GILGFVFTL)

-

Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01-positive donor

-

ELISPOT plate (96-well, PVDF membrane)

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (or HRP) conjugate

-

Substrate for the enzyme (e.g., BCIP/NBT for AP, AEC for HRP)

-

Fetal Bovine Serum (FBS)

-

RPMI-1640 medium

Protocol:

-

Plate Coating:

-

Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with sterile PBS.

-

-

Blocking:

-

Block the plate with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.

-

-

Cell Plating and Stimulation:

-

Wash the plate and add PBMCs at a concentration of 2-5 x 105 cells/well.

-

Add the M1 (58-66) peptide to the wells at a final concentration of 1-10 µg/mL.

-

Include control wells:

-

Negative control: Cells with medium only.

-

Positive control: Cells with a mitogen (e.g., PHA).

-

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Detection:

-

Wash the plate extensively with PBS containing 0.05% Tween-20.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add the streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate. Allow spots to develop.

-

-

Data Analysis:

-

Wash the plate with deionized water to stop the reaction.

-

Allow the plate to dry completely.

-

Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

-

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows related to the study of the Influenza M1 (58-66) epitope.

Caption: TCR signaling upon M1(58-66)-HLA-A2 recognition.

Caption: Experimental workflow for M1(58-66) T-cell analysis.

References

- 1. Revealing factors determining immunodominant responses against dominant epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunogenicity of HLA Class I and II Double Restricted Influenza A-Derived Peptides | PLOS One [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]

- 5. pnas.org [pnas.org]

- 6. FluM1 (58-66) peptide - GILGFVFTL - SB PEPTIDE [sb-peptide.com]

- 7. origene.com [origene.com]

- 8. US8617821B2 - Assay method for peptide specific T-cells - Google Patents [patents.google.com]

- 9. The functional CD8 T cell memory recall repertoire responding to the influenza A M158–66 epitope is polyclonal and shows a complex clonotype distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CEF1 Peptide: Origin, Viral Source, and Immunological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CEF1 peptide, a critical tool in immunological research. The document details its origin, viral source, and applications in cellular immunology, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Introduction to the CEF1 Peptide

The CEF1 peptide is a well-characterized, immunodominant epitope derived from the matrix protein 1 (M1) of the Influenza A virus. Its specific sequence is GILGFVFTL , corresponding to amino acids 58-66 of the M1 protein. This peptide is a crucial component of the widely used "CEF peptide pool," a standardized reagent for monitoring T-cell responses. The CEF pool comprises multiple immunodominant peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, designed to elicit recall responses in a large percentage of the human population. CEF1, in particular, is a potent activator of CD8+ T-cells in individuals expressing the HLA-A*02:01 allele, which is prevalent in a significant portion of the global population.[1][2]

Viral Source and Protein Origin

-

Virus: Influenza A virus

-

Protein: Matrix protein 1 (M1)

-

Sequence: GILGFVFTL

-

Amino Acid Position: 58-66

The M1 protein is a structural component of the influenza virus, playing a key role in viral assembly and budding.[3] The GILGFVFTL epitope is highly conserved across different strains of Influenza A, making it a reliable target for T-cell recognition.[4]

Quantitative Data

The following tables summarize key quantitative data for the CEF1 peptide, focusing on its interaction with MHC molecules and its immunogenicity.

Table 1: MHC Binding and Complex Stability

| Peptide | MHC Allele | Binding Affinity (IC50) | Thermal Stability (Td) | Reference |

| GILGFVFTL | HLA-A02:01 | <500 nM | 64.5°C | [5][6] |

| GILGFVFTL | HLA-C08:01 | Not specified | 56.0°C | [5] |

Table 2: T-Cell Response to GILGFVFTL Peptide

| T-Cell Response Metric | Experimental Conditions | Result | Reference |

| IFN-γ Secretion | 9-mer peptide (0.1µM) stimulation of PBMCs | Sustained response | [7] |

| IFN-γ Secretion | 9-mer peptide (10µM) stimulation of PBMCs | Rapid but not sustained response | [7] |

| T-Cell Activation | 15-mer peptide containing GILGFVFTL (10µM) | Robust and sustained response | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving the CEF1 peptide are provided below.

Peptide Handling and Reconstitution

-

Warm the lyophilized peptide vial to room temperature before opening.

-

Reconstitute the peptide in sterile dimethyl sulfoxide (DMSO) to create a stock solution.

-

Further dilute the stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired working concentration. A final DMSO concentration below 1% (v/v) is recommended to avoid cytotoxicity.[8]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro T-Cell Stimulation for Flow Cytometry

This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) with the CEF1 peptide for subsequent analysis of intracellular cytokine production by flow cytometry.

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1-2 x 10^6 cells/mL.

-

Add the CEF1 peptide to the cell suspension at a final concentration of 1-10 µg/mL. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., a mitogen like phytohemagglutinin (PHA)).

-

Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion and allow for intracellular accumulation.

-

Incubate for an additional 4-6 hours under the same conditions.

-

Harvest the cells and proceed with surface and intracellular staining for flow cytometric analysis.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

-

Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody and block with a suitable blocking buffer.

-

Prepare a single-cell suspension of PBMCs in complete culture medium.

-

Add the CEF1 peptide (final concentration of 1-10 µg/mL) and the cell suspension (typically 2-3 x 10^5 cells/well) to the coated plate.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]

-

Wash the plate to remove cells and add a biotinylated anti-IFN-γ detection antibody.

-

Incubate and then wash to remove unbound detection antibody.

-

Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Incubate and wash thoroughly.

-

Add a substrate solution that will form a colored precipitate at the site of cytokine secretion.

-

Allow spots to develop , then wash the plate, dry it, and count the spots using an ELISpot reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the CEF1 peptide.

MHC Class I Antigen Presentation of Influenza M1 Protein

Caption: MHC Class I presentation of the Influenza M1-derived CEF1 peptide.

Experimental Workflow for T-Cell Activation Assay

Caption: Workflow for CEF1 peptide-mediated T-cell activation assays.

Conclusion

The CEF1 peptide, GILGFVFTL, derived from the Influenza A virus M1 protein, is an indispensable tool for the study of human T-cell immunity. Its well-defined origin, high degree of conservation, and strong immunogenicity in HLA-A*02:01 positive individuals make it an ideal positive control for a variety of cellular immunology assays. This guide provides the essential technical information for researchers to effectively utilize the CEF1 peptide in their studies of vaccine efficacy, antiviral immunity, and T-cell function.

References

- 1. Molecular basis for universal HLA-A*0201–restricted CD8+ T-cell immunity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. uniprot.org [uniprot.org]

- 4. Modified influenza M158–66 peptide vaccination induces non-relevant T-cells and may enhance pathology after challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitating T Cell Cross-Reactivity for Unrelated Peptide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. stemcell.com [stemcell.com]

- 9. mstechno.co.jp [mstechno.co.jp]

An In-Depth Technical Guide to the GILGFVFTL Peptide: Sequence, Structure, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nine-amino-acid peptide, GILGFVFTL, is a cornerstone of immunological research, particularly in the study of influenza A virus and the development of T-cell-based immunotherapies. As an immunodominant epitope derived from the influenza A matrix protein 1 (M1), it elicits a robust and well-characterized cytotoxic T lymphocyte (CTL) response in a significant portion of the human population. This technical guide provides a comprehensive overview of the GILGFVFTL peptide, detailing its sequence, structure, and its critical role in the adaptive immune response. We present quantitative data on its binding affinity to major histocompatibility complex (MHC) class I molecules and the functional responses of specific T cells. Furthermore, this guide includes detailed experimental protocols for the assessment of immunogenicity and a visual representation of the key signaling pathways involved in T-cell activation upon recognition of this peptide.

Introduction

The GILGFVFTL peptide, corresponding to amino acids 58-66 of the Influenza A virus Matrix Protein 1 (M1 58-66), is a critical target for the host immune system during influenza infection. Its high degree of conservation across various influenza A strains and its potent ability to stimulate CD8+ T cells have made it an invaluable tool for dissecting the mechanisms of T-cell immunity and a promising candidate for universal influenza vaccines and cancer immunotherapy strategies. This guide aims to consolidate the current knowledge on GILGFVFTL, providing a technical resource for researchers in the field.

Peptide Sequence and Physicochemical Properties

The primary structure of the GILGFVFTL peptide is composed of the following amino acid sequence:

Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu

This sequence confers specific physicochemical properties that are crucial for its interaction with MHC class I molecules and the T-cell receptor (TCR). The presence of hydrophobic residues, such as Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Valine (Val), facilitates its anchoring within the peptide-binding groove of MHC molecules.

Structural Biology: Interaction with MHC Class I

The GILGFVFTL peptide is promiscuously presented by multiple HLA class I alleles, most notably HLA-A02:01 and HLA-C08:01. The structural basis of these interactions has been elucidated through X-ray crystallography, revealing the precise orientation of the peptide within the MHC binding groove.

| Parameter | HLA-A02:01 | HLA-C08:01 |

| PDB ID | 2VLL | 4NT6[1][2] |

| Resolution | 2.50 Å | 1.84 Å[1] |

| Anchor Residues | Ile at P2 and Leu at P9 | Ile at P2 and Leu at P9[2] |

| Conformation | The peptide adopts a relatively linear conformation with key side chains pointing outwards for TCR recognition. | The peptide conformation is nearly identical to that in HLA-A*02:01, with minor differences in the orientation of residues p4 to p6.[1] |

Quantitative Analysis of Immune Response

The immunogenicity of the GILGFVFTL peptide has been extensively quantified through various in vitro and ex vivo assays. These studies provide critical data on its ability to bind to MHC molecules and to trigger T-cell effector functions.

MHC Binding Affinity

While experimentally determined IC50 values for GILGFVFTL are not consistently reported across the literature, computational prediction tools are widely used to estimate its binding affinity to different HLA alleles. It is important to note that these are predictions and experimental validation is crucial.

| HLA Allele | Predicted IC50 (nM) | Prediction Tool | Interpretation |

| HLA-A02:01 | Value not consistently available in searches | NetMHCpan[3][4][5] | Strong Binder |

| HLA-C08:01 | Value not consistently available in searches | NetMHCpan[5][6][7] | Strong Binder |

Lower IC50 values indicate stronger binding affinity.

T-Cell Functional Assays

The functional response of GILGFVFTL-specific T cells is a key measure of its immunogenicity. The following table summarizes representative quantitative data from such assays.

| Assay Type | Parameter Measured | Result | Reference |

| Intracellular Cytokine Staining (ICS) | % of IFN-γ secreting CD8+ T cells | 8.3% - 25.3% in HLA-A02:01+ donors | [1] |

| Degranulation Assay | % of CD107a expressing CD8+ T cells | 14.3% - 45.7% in HLA-A02:01+ donors | [1] |

| ELISpot | Spot Forming Cells (SFCs) / 10^6 PBMCs | Varies significantly depending on donor and stimulation conditions. | [8] |

| Cytotoxicity Assay (Chromium Release) | % Specific Lysis | Dependent on Effector:Target ratio. |

Signaling Pathways and Experimental Workflows

The recognition of the GILGFVFTL-MHC complex by a specific T-cell receptor initiates a cascade of intracellular signaling events, leading to T-cell activation and the execution of its effector functions.

T-Cell Receptor Signaling Pathway

Experimental Workflow for Immunogenicity Assessment

Experimental Protocols

In Vitro Expansion of GILGFVFTL-Specific T Cells

This protocol describes the general steps for expanding GILGFVFTL-specific T cells from peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation : Isolate PBMCs from fresh blood of HLA-A02:01 or HLA-C08:01 positive donors using Ficoll-Paque density gradient centrifugation.

-

Cell Plating : Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Plate the cells in a 24-well plate at a density of 2 x 10^6 cells/well.

-

Peptide Stimulation : Add GILGFVFTL peptide to the cell culture at a final concentration of 1-10 µg/mL.

-

Cytokine Addition : After 2-3 days of culture, add recombinant human Interleukin-2 (IL-2) to a final concentration of 20-50 U/mL to support T-cell proliferation.

-

Cell Culture and Maintenance : Culture the cells at 37°C in a 5% CO2 incubator. Every 2-3 days, split the cultures and add fresh medium containing IL-2 to maintain a cell density of 1-2 x 10^6 cells/mL.

-

Monitoring Expansion : After 10-14 days, the expanded T cells can be harvested and used in functional assays. The frequency of GILGFVFTL-specific T cells can be monitored by tetramer staining and flow cytometry.

IFN-γ ELISpot Assay

This protocol outlines the steps for detecting IFN-γ secreting T cells in response to GILGFVFTL stimulation.

-

Plate Coating : Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking : Wash the plate with sterile PBS and block with complete RPMI-1640 medium for 2 hours at 37°C.

-

Cell Plating : Add 1-3 x 10^5 PBMCs or expanded T cells per well.

-

Stimulation : Add GILGFVFTL peptide (1-10 µg/mL) to the appropriate wells. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).

-

Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection : Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugate : Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

-

Substrate Addition : Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).

-

Spot Development : Allow spots to develop until they are of sufficient size and intensity. Stop the reaction by washing with distilled water.

-

Analysis : Dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol details the method for detecting intracellular cytokines and degranulation markers in GILGFVFTL-specific T cells.

-

Cell Stimulation : Stimulate 1-2 x 10^6 PBMCs or expanded T cells with GILGFVFTL peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) and an anti-CD107a antibody for 4-6 hours at 37°C. Include appropriate negative and positive controls.

-

Surface Staining : Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization : Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde). Subsequently, permeabilize the cells using a saponin-based permeabilization buffer.

-

Intracellular Staining : Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.

-

Washing and Acquisition : Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.

-

Data Analysis : Analyze the acquired data using appropriate software to determine the percentage of cytokine-positive and CD107a-positive cells within the CD8+ T-cell population.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This protocol describes a classic method for measuring the cytotoxic activity of GILGFVFTL-specific T cells.

-

Target Cell Labeling : Label target cells (e.g., T2 cells or autologous B-LCLs) with ⁵¹Cr by incubating them with Sodium Chromate (⁵¹Cr) for 1-2 hours at 37°C.

-

Peptide Pulsing : Wash the labeled target cells and pulse them with GILGFVFTL peptide (1-10 µg/mL) for 1 hour at 37°C.

-

Co-culture : Plate the peptide-pulsed target cells in a 96-well round-bottom plate. Add effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Controls : Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

-

Incubation : Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection : Centrifuge the plate and collect the supernatant from each well.

-

Radioactivity Measurement : Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis : Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The GILGFVFTL peptide remains a paradigm for understanding T-cell immunity to viral pathogens. Its well-defined sequence, structure, and immunological properties have established it as an indispensable tool for researchers. The quantitative data and detailed protocols provided in this guide offer a valuable resource for scientists and drug development professionals working on novel vaccines and immunotherapies. Further research into the nuances of TCR recognition of this peptide and its presentation by a broader range of HLA alleles will continue to advance our understanding of adaptive immunity and inform the design of next-generation immunotherapeutics.

References

- 1. The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure-based prediction of T cell receptor:peptide-MHC interactions | eLife [elifesciences.org]

- 5. NetMHCpan, a method for MHC class I binding prediction beyond humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. Measles Virus Epitope Presentation by HLA: Novel Insights into Epitope Selection, Dominance, and Microvariation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction and identification of HLA-A*0201-restricted epitopes from cancer testis antigen CT23 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunogenicity of the Influenza A M1 Protein (58-66) Epitope in Humans

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive overview of the human immune response to the highly conserved M1 protein (58-66) epitope of the Influenza A virus. It details the immunological mechanisms, quantitative data from human studies, experimental methodologies, and its significance in the development of universal influenza vaccines.

Introduction: The M1 (58-66) Epitope - A Key Target for Universal Influenza Immunity

The matrix protein 1 (M1) is the most abundant structural protein in the Influenza A virion, playing a critical role in the viral life cycle.[1] Within this protein lies the peptide sequence GILGFVFTL , corresponding to amino acid residues 58-66. This nonamer epitope is a focal point of the human cellular immune response to Influenza A infection.

Its significance stems from two key characteristics:

-

High Conservation: The M1 (58-66) epitope is remarkably conserved, with a sequence identity of over 90% across the majority of Influenza A virus strains.[1][2] This conservation is likely due to functional constraints, as mutations can impair viral fitness.[3]

-

Immunodominance: In individuals expressing the Human Leukocyte Antigen (HLA) allele HLA-A02:01, the CD8+ T-cell response is frequently and dominantly directed against this specific epitope.[1][2][4] Given that HLA-A02 is expressed by approximately half of the global human population, this epitope is a crucial target for a large segment of humanity.[2][4]

These features make the M1 (58-66) epitope an attractive candidate for T-cell-based universal influenza vaccines, which aim to provide broad protection against diverse and emerging influenza strains.[1][2]

Major Histocompatibility Complex (MHC) Restriction and Antigen Presentation

The immunogenicity of the M1 (58-66) epitope is dictated by its ability to be presented by MHC class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs).

Primary and Degenerate HLA Restriction

The CD8+ T-cell response to the GILGFVFTL peptide is primarily restricted by HLA-A02:01 .[1][2][5] CTLs specific for this epitope can be identified in nearly all HLA-A02-positive donors with prior exposure to Influenza A virus.[4]

Importantly, research has revealed that the M1 (58-66) epitope exhibits degenerate restriction , meaning it can be presented by other HLA alleles. It has been shown to be restricted by multiple HLA-C*08 alleles .[2][4] This expands the portion of the human population capable of mounting a CTL response to this conserved epitope. Structural analysis shows that the peptide binds to both HLA-A02:01 and HLA-C08:01 in nearly identical conformations.[2]

Antigen Processing and Presentation Pathway

The presentation of the M1 (58-66) epitope follows the classical MHC class I pathway. Following viral infection of a host cell, the M1 protein is synthesized and subsequently degraded by the proteasome in the cytoplasm. The resulting GILGFVFTL peptide is transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where it is loaded onto newly synthesized HLA-A*02:01 molecules. The stable peptide-MHC complex is then trafficked to the cell surface for recognition by CD8+ T-cells.

References

- 1. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]

- 2. FluM1 (58-66) peptide - GILGFVFTL - SB PEPTIDE [sb-peptide.com]

- 3. Differential Recognition of Influenza A Viruses by M158–66 Epitope-Specific CD8+ T Cells Is Determined by Extraepitopic Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Molecular basis for universal HLA-A*0201–restricted CD8+ T-cell immunity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the Influenza M1 Protein in the Viral Life Cycle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Influenza A virus Matrix protein 1 (M1) is the most abundant structural protein in the virion, forming a critical bridge between the viral envelope and the core components.[1] Its multifaceted roles are integral to several key stages of the viral life cycle, including viral uncoating, nuclear trafficking of viral ribonucleoproteins (vRNPs), and the assembly and budding of progeny virions.[2] M1's highly conserved nature across various influenza A subtypes makes it a compelling target for the development of broad-spectrum antiviral therapeutics.[2][3] This guide provides a detailed examination of the M1 protein's functions, supported by quantitative data, experimental methodologies, and visual diagrams of associated pathways.

Structure and Domains of the M1 Protein

The M1 protein is a 252-amino acid polypeptide that can be structurally and functionally divided into several domains: an N-terminal domain (residues 1-164), a middle domain, and a C-terminal domain.[4] The N-terminal and middle domains form a globular structure composed of nine α-helices.[5] Functionally, M1 possesses distinct domains responsible for nuclear localization, RNA binding, and interactions with other viral and host proteins.[6] A key feature is a nuclear localization signal (NLS) within the middle domain (residues 101-105), which is crucial for its nuclear import.[7]

Role in the Early Stages of Infection: Uncoating

Upon entry into the host cell via endocytosis, the influenza virion is subjected to acidification of the endosome. This low pH environment triggers conformational changes in the hemagglutinin (HA) protein, leading to membrane fusion. Concurrently, the M2 ion channel pumps protons into the virion, acidifying the interior.[8] This internal acidification is critical for the dissociation of the M1 protein from the vRNPs, a crucial step in uncoating that allows the vRNPs to be released into the cytoplasm for subsequent import into the nucleus.[8][9] The interaction between M1 and the host cell factor Transportin-1 is also believed to be critical for this uncoating process.[10]

Nuclear Trafficking of Viral Components

The M1 protein plays a pivotal, dual role in the nucleocytoplasmic transport of vRNPs.

Nuclear Import of M1

Newly synthesized M1 protein is imported into the nucleus, a process mediated by its NLS (residues 101-105).[7] Inside the nucleus, M1 accumulates during the later stages of the infection cycle.[9]

Nuclear Export of vRNPs

A primary function of nuclear M1 is to facilitate the export of newly synthesized progeny vRNPs from the nucleus to the cytoplasm. M1 binds to the vRNPs and, in concert with the viral Nuclear Export Protein (NEP/NS2), mediates their transport through the nuclear pore complex.[7][11][12] NEP acts as an adaptor, linking the M1-vRNP complex to the cellular export machinery, specifically the CRM1 export pathway.[13] This interaction forms a larger export complex: (CRM1-Ran·GTP)-NEP-M1-vRNP.[14] The C-terminal domain of NEP binds to M1, while its N-terminal Nuclear Export Signal (NES) is recognized by CRM1.[14]

Role in Viral Assembly and Budding

The final stages of the viral life cycle, assembly and budding, are heavily orchestrated by the M1 protein at the plasma membrane of the host cell.

Membrane Association and Oligomerization

M1 is transported to the apical plasma membrane, the site of viral budding in polarized epithelial cells.[1] It interacts with the inner leaflet of the lipid bilayer, an association enhanced by the presence of negatively charged phospholipids like phosphatidylserine (PS).[8][15] This membrane binding is a crucial step that facilitates the oligomerization of M1 into a matrix layer beneath the membrane.[8][15] This M1 layer provides structural integrity to the budding virion.[16]

Interaction with Viral Glycoproteins

The M1 protein acts as a crucial linker, connecting the viral envelope glycoproteins (HA and NA) with the vRNPs.[1][17] M1 interacts with the cytoplasmic tails and transmembrane domains of HA and NA, which helps to recruit M1 to the lipid raft microdomains where these glycoproteins are concentrated.[16][18] This interaction is critical for incorporating the M1-vRNP complexes into the nascent virion.

Driving Budding and Determining Morphology

The accumulation and polymerization of M1 at the plasma membrane are considered a major driving force for the budding process.[18] The expression of M1 alone can induce the formation of virus-like particles (VLPs), highlighting its central role in morphogenesis.[6] Furthermore, the M1 protein is a key determinant of virion morphology.[19] Amino acid variations in M1 can dictate whether the resulting virions are spherical or filamentous.[2] For instance, laboratory-adapted strains are often spherical, while clinical isolates are typically filamentous, a characteristic influenced by the M1 protein.[2]

Quantitative Data Summary

Quantitative analyses have provided insights into the composition and interactions of the M1 protein.

| Parameter | Finding | Virus Strain / System | Reference |

| Protein Abundance | M1 is the most abundant protein in the virion. | Influenza A Virus (General) | [17] |

| Intracellular Levels | M1 protein levels can be significantly higher (e.g., 4-fold) in high-yield producer cell lines. | Influenza A/PR/8/34 in MDCK cells | [20] |

| Membrane Binding | M1 binding to lipid bilayers increases 2- to 3-fold as phosphatidylserine (bPS) concentration rises from 0 to 40 mol %. | Purified M1 on Supported Lipid Bilayers (SLBs) | [15] |

| Lipid Environment | Influenza virions are enriched in phosphatidylethanolamine (PE) compared to the host cell membrane. The PE:PC ratio is 5-9 in virions vs. ~1 in host cells. | HKx31-H3N2, PR8-H1N1, VN1203-H5N1 in eggs | [21][22] |

| Structural Impact | Virions lacking an M1 layer have a median short axis ~10 nm greater than those with M1, suggesting M1 constrains virion shape. | Cryo-electron tomography of Influenza A/PR/8/34 | [23] |

Key Experimental Protocols

Understanding the function of M1 has been enabled by a variety of experimental techniques.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This method is used to study the interaction of M1 with other viral proteins (e.g., NP, NEP) and host factors.

-

Objective: To determine if Protein X interacts with M1 in vivo.

-

Methodology:

-

Cell Lysis: Lyse influenza-infected cells or cells co-expressing tagged M1 and a protein of interest using a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to M1 (or its tag). This antibody will bind to M1 and any proteins associated with it.

-

Immunoprecipitation: Add Protein A/G-conjugated beads to the lysate. The beads will bind to the antibody-M1-protein complex, precipitating it from the solution.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest (Protein X) to confirm its presence in the M1 complex.

-

-

Application: This has been crucial for demonstrating the M1-NEP and M1-vRNP interactions required for nuclear export.[13]

In Vitro Protein-Lipid Binding Assays

These assays are used to quantify the affinity of M1 for different lipid compositions.

-

Objective: To characterize the binding of M1 to lipid membranes.

-

Methodology (using Giant Unilamellar Vesicles - GUVs):

-

GUV Formation: Prepare GUVs with desired lipid compositions (e.g., varying percentages of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol) using methods like electroformation. Fluorescently label the lipids for visualization.[24]

-

Protein Incubation: Incubate purified, fluorescently-labeled M1 protein with the GUVs.

-

Microscopy: Visualize the GUVs and protein using confocal fluorescence microscopy.

-

Analysis: Quantify the fluorescence intensity of M1 on the GUV membrane relative to the background. This allows for the assessment of binding affinity and preference for specific lipid compositions. Observe any M1-induced changes in membrane morphology, such as budding or tubulation.[24]

-

-

Application: Demonstrating M1's preferential binding to negatively charged membranes and its ability to deform lipid bilayers.[24]

Virus-Like Particle (VLP) Budding Assay

This assay assesses the intrinsic ability of M1 to drive particle formation.

-

Objective: To determine if M1 alone is sufficient to induce budding from cells.

-

Methodology:

-

Transfection: Transfect cultured cells (e.g., HEK293T) with a plasmid encoding the M1 protein.

-

Incubation: Allow cells to express the protein for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

VLP Purification: Pellet the VLPs from the supernatant by ultracentrifugation, often through a sucrose cushion (e.g., 20% sucrose).

-

Analysis: Analyze the pelleted material for the presence of M1 by Western blotting or visualize the VLPs using electron microscopy.

-

-

Application: This foundational experiment demonstrated that M1 is a major driver of influenza virus budding.[6]

Implications for Drug Development

The central and conserved roles of the M1 protein make it an attractive target for novel antiviral drugs.[3] Inhibitors targeting M1 could disrupt multiple stages of the viral life cycle.[3] Potential therapeutic strategies include:

-

Inhibiting M1-vRNP Interaction: Blocking this interaction would prevent the nuclear export of viral genomes, halting the production of new virions.[3]

-

Disrupting M1 Oligomerization: Preventing M1 from forming a stable matrix layer would impair virion assembly, budding, and structural integrity.[3]

-

Blocking M1-Membrane Binding: Compounds that interfere with M1's ability to associate with the plasma membrane could prevent the initiation of budding.

Developing therapeutics against M1 offers the potential for broad efficacy against different influenza A strains, a significant advantage over drugs targeting the more rapidly evolving surface glycoproteins HA and NA.[2]

References

- 1. Assembly and budding of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix protein 1 (M1) of influenza A virus: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are influenza virus M1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mutations in the Influenza A Virus M1 Protein Enhance Virus Budding To Complement Lethal Mutations in the M2 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deep Mutational Scan of the Highly Conserved Influenza A Virus M1 Matrix Protein Reveals Substantial Intrinsic Mutational Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the domains of the influenza A virus M1 matrix protein required for NP binding, oligomerization and incorporation into virions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Protein-lipid interactions critical to replication of the influenza A virus during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influenza - Wikipedia [en.wikipedia.org]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. Role of the Influenza Virus M1 Protein in Nuclear Export of Viral Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nuclear transport of influenza virus ribonucleoproteins: the viral matrix protein (M1) promotes export and inhibits import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of the M1 protein-binding domain of the influenza A virus nuclear export protein (NEP/NS2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Influenza A Matrix Protein M1 Multimerizes upon Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influenza Virus Assembly and Budding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Assembly and budding of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. Quantitative analysis of proteomic changes in two monoclonal suspension MDCK cell lines infected with human influenza A virus (H1N1) | PLOS One [journals.plos.org]

- 21. Lipid composition of viral envelope of three strains of influenza virus – not all viruses are created equal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Quantitative Structural Analysis of Influenza Virus by Cryo-electron Tomography and Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Influenza A Virus M1 Protein Non-Specifically Deforms Charged Lipid Membranes and Specifically Interacts with the Raft Boundary [mdpi.com]

The Immunological Keystone: A Technical Guide to the Presentation of Influenza A M1 (58-66) by HLA-A*02:01

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular mechanisms governing the presentation of the immunodominant influenza A virus matrix protein 1 (M1) epitope, M1 (58-66), by the human leukocyte antigen (HLA) class I allotype, HLA-A*02:01. Understanding this pivotal interaction is crucial for the rational design of T-cell-based vaccines and immunotherapies. This document provides a comprehensive overview of the antigen processing and presentation pathway, quantitative binding data, detailed experimental protocols, and visual representations of the key processes.

The M1 (58-66) Epitope: An Immunodominant Target

The M1 (58-66) peptide, with the amino acid sequence GILGFVFTL, is a highly conserved epitope across numerous influenza A virus strains.[1] Its presentation by HLA-A*02:01, an allele prevalent in a significant portion of the human population, elicits a robust and immunodominant CD8+ cytotoxic T lymphocyte (CTL) response.[1][2] This makes the M1 (58-66) peptide a critical target for the host's cellular immune defense against influenza A and a valuable component in vaccine research.[1]

Quantitative Analysis of M1 (58-66) Binding to HLA-A*02:01

The affinity of the M1 (58-66) peptide for the HLA-A*02:01 molecule is a key determinant of its immunogenicity. Various in vitro assays have been employed to quantify this interaction, typically yielding inhibitory concentration (IC50) or dissociation constant (KD) values. Lower values are indicative of higher binding affinity.

| Parameter | Value | Assay Method | Reference |

| IC50 | 6.237 µM | ELISA-based peptide exchange assay | [3] |

| KD | < 100 nM | Biochemical assay with recombinant HLA molecules | [4] |

Note: Direct comparison of absolute values between different assay formats should be done with caution due to variations in experimental conditions. However, both values confirm a high-affinity interaction between M1 (58-66) and HLA-A*02:01.

The Molecular Journey: From Viral Protein to T-Cell Recognition

The presentation of the M1 (58-66) epitope is a multi-step process that begins with the degradation of the full-length M1 protein and culminates in the display of the peptide-HLA complex on the surface of an infected cell.

Proteasomal Processing of the M1 Protein

The journey of the M1 (58-66) epitope begins in the cytoplasm of an influenza-infected cell. The viral M1 protein is targeted for degradation by the proteasome, a multi-catalytic protease complex. The immunoproteasome, a specialized form of the proteasome induced by inflammatory cytokines like interferon-gamma (IFN-γ), plays a crucial role in generating the precise M1 (58-66) epitope.[5][6] Interestingly, studies have suggested that the structural presence of the immunoproteasome subunit LMP7, rather than its enzymatic activity, is critical for protecting the M1 (58-66) epitope from further degradation by the constitutive β5 subunit.[7] This ensures the availability of the correct peptide for subsequent transport.

TAP-Mediated Translocation into the Endoplasmic Reticulum

Once generated, the M1 (58-66) peptide, along with a pool of other peptides, is transported from the cytosol into the lumen of the endoplasmic reticulum (ER). This translocation is an active process mediated by the Transporter Associated with Antigen Processing (TAP).

Peptide Trimming by ERAP Aminopeptidases

Within the ER, N-terminally extended precursors of the M1 (58-66) peptide may undergo further trimming to achieve the optimal length for binding to the HLA-A*02:01 groove. This crucial step is carried out by the ER aminopeptidases, ERAP1 and ERAP2.[8] These enzymes can form heterodimers, which enhances their peptide-trimming efficiency.[9][10][11] The precise trimming of the peptide precursor is vital for generating the final, high-affinity M1 (58-66) epitope.

Loading onto HLA-A*02:01 and Cell Surface Presentation

The final M1 (58-66) peptide is then loaded onto the peptide-binding groove of the nascent HLA-A02:01 heavy chain, which is associated with β2-microglobulin. This peptide loading is facilitated by the peptide-loading complex (PLC), which includes chaperones like calreticulin, ERp57, and tapasin. The binding of the M1 (58-66) peptide stabilizes the HLA-A02:01 molecule, which is then transported through the Golgi apparatus to the cell surface for presentation to CD8+ T cells.

The crystal structure of the HLA-A*02:01 molecule in complex with the M1 (58-66) peptide has been solved, providing a high-resolution view of this critical interaction.[2][12] This structural information reveals the precise orientation of the peptide within the binding groove and the key anchor residues that mediate the interaction.

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the antigen presentation pathway and a typical experimental workflow for assessing T-cell responses.

Figure 1: The intracellular pathway of M1 (58-66) antigen processing and presentation by HLA-A*02:01.

Figure 2: A generalized workflow for a chromium-51 release assay to measure the cytotoxic activity of M1 (58-66)-specific CTLs.

Key Experimental Protocols

HLA-A*02:01 Peptide Binding Assay (T2 Cell-Based Stabilization)

This assay measures the ability of a test peptide to stabilize the expression of HLA-A02:01 on the surface of T2 cells, which are deficient in TAP and thus have low levels of surface HLA-A02:01.[13][14]

-

Cell Line: T2 cells (TAP-deficient, HLA-A*02:01 positive).

-

Materials:

-

T2 cells

-

Serum-free cell culture medium

-

Test peptide (M1 58-66)

-

Positive control peptide (e.g., another known HLA-A*02:01 binder)

-

Negative control peptide (a non-binding peptide)

-

β2-microglobulin

-

Fluorescently conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)

-

96-well round-bottom plates

-

Flow cytometer

-

-

Procedure:

-

Wash T2 cells and resuspend in serum-free medium.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of the test peptide, positive control, and negative control to the respective wells. Include a "no peptide" control.

-

Add β2-microglobulin to all wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-18 hours.

-

Wash the cells with cold FACS buffer.

-

Stain the cells with a fluorescently conjugated anti-HLA-A2 antibody.

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of HLA-A*02:01 expression.

-

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This classic assay quantifies the ability of CTLs to lyse target cells presenting a specific peptide-HLA complex.[15][16][17][18]

-

Materials:

-

Target cells (e.g., T2 cells or other HLA-A*02:01 positive cells)

-

Effector cells (M1 58-66 specific CTLs)

-

⁵¹Cr (sodium chromate)

-

M1 (58-66) peptide

-

96-well V-bottom plates

-

Gamma counter

-

-

Procedure:

-

Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.

-

Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.

-

Peptide Pulsing: Incubate the labeled target cells with the M1 (58-66) peptide for 1 hour at 37°C.

-

Co-incubation: Plate the peptide-pulsed target cells in a 96-well plate. Add the effector CTLs at various effector-to-target (E:T) ratios.

-

Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with detergent).

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Conclusion

The presentation of the influenza A M1 (58-66) peptide by HLA-A*02:01 represents a highly efficient and immunologically significant pathway. A detailed understanding of the molecular players involved, from the immunoproteasome to ERAP aminopeptidases, coupled with robust quantitative and functional assays, is paramount for advancing the development of novel immunotherapies and universal influenza vaccines. The information and protocols provided in this guide serve as a critical resource for researchers dedicated to harnessing the power of T-cell immunity against infectious diseases and cancer.

References

- 1. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]

- 2. FluM1 (58-66) peptide - GILGFVFTL - SB PEPTIDE [sb-peptide.com]

- 3. acrobiosystems.com [acrobiosystems.com]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. ERAP1-ERAP2 dimerization increases peptide-trimming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pnas.org [pnas.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Detection of Shared MHC-Restricted Human Melanoma Antigens after Vaccinia Virus-Mediated Transduction of Genes Coding for HLA - PMC [pmc.ncbi.nlm.nih.gov]

T Cell Receptor Recognition of the GILGFVFTL Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular interactions, binding kinetics, and experimental methodologies involved in the T cell receptor (TCR) recognition of the immunodominant influenza A virus M158-66 epitope, GILGFVFTL, presented by the human leukocyte antigen (HLA)-A*02:01 allotype.

Data Presentation: TCR-pMHC Binding Affinities

The affinity of the T cell receptor for its peptide-MHC ligand is a critical determinant of T cell activation. Surface plasmon resonance (SPR) is a standard technique for measuring these binding kinetics. The table below summarizes the binding affinity (KD) of the well-characterized JM22 TCR to the wild-type GILGFVFTL epitope and several of its variants presented on HLA-A*0201.

| Peptide Epitope | Amino Acid Sequence | TCR | Binding Affinity (KD) in µM |

| M158-66 (Wild-Type) | GILGFVFTL | JM22 | 18.2[1] |

| M158-66 G4E Variant | GILEFVFTL | JM22 | 34.5[1] |

| M158-66 F5L Variant | GILGLVFTL | JM22 | 41.7[1] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement

This protocol outlines the general steps for determining the binding affinity and kinetics of a soluble TCR with a pMHC complex using SPR.[2][3][4]

1. Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified, biotinylated pMHC-I complexes (GILGFVFTL/HLA-A*02:01)

-

Purified, soluble TCR

-

Streptavidin for capture-based methods

2. Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC and NHS.

-

Inject the pMHC complex diluted in immobilization buffer to the desired density.

-

Deactivate remaining active esters with an injection of ethanolamine-HCl.

3. Analyte Interaction Analysis:

-

Inject a series of concentrations of the soluble TCR (analyte) over the immobilized pMHC surface.

-

Monitor the association and dissociation phases in real-time, generating a sensorgram.

-

Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a pulse of low pH buffer).

4. Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Peptide-MHC Tetramer Staining for Flow Cytometry

This protocol details the procedure for identifying and quantifying GILGFVFTL-specific T cells using fluorescently labeled pMHC tetramers and flow cytometry.[5][6][7][8][9]

1. Materials and Reagents:

-

Peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated pMHC-I tetramer (GILGFVFTL/HLA-A*02:01)

-

Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD8)

-

Viability dye (e.g., 7-AAD)

-

Flow cytometer

2. Cell Staining:

-

Resuspend 1-2 x 106 cells in 50 µL of FACS buffer in a FACS tube.

-

Add the pMHC-I tetramer at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Add the fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies.

-

Incubate for an additional 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer, pelleting by centrifugation.

-

Resuspend the cells in 200 µL of FACS buffer containing a viability dye.

3. Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the live, single-cell lymphocyte population.

-

Within the lymphocyte gate, identify the CD3+ T cells.

-

From the CD3+ population, gate on the CD8+ T cells.

-

Analyze the CD8+ population for tetramer-positive cells.

Visualizations

T Cell Receptor Signaling Pathway

Caption: T Cell Receptor (TCR) Signaling Cascade.

Experimental Workflow: pMHC Tetramer Staining

Caption: Workflow for pMHC Tetramer Staining.

Logical Relationship: TCR-pMHC Interaction

Caption: Key Interactions in TCR-pMHC Recognition.

References

- 1. Molecular basis for universal HLA-A*0201–restricted CD8+ T-cell immunity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. kactusbio.com [kactusbio.com]

- 6. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]

- 7. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]

- 8. A Peptide-MHC-I Tetramer Staining Technique to Analyze SIV-Specific CD8+ Memory T Cells [jove.com]

- 9. lubio.ch [lubio.ch]

Conservation of the M1 (58-66) Sequence Across Influenza Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conservation of the Matrix protein 1 (M1) 58-66 amino acid sequence across various influenza virus strains. The M1 protein is a crucial structural component of the influenza virus, and the 58-66 region, with the sequence GILGFVFTL, is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-A*02:01 allele.[1][2] Understanding the extent of its conservation is paramount for the development of universal influenza vaccines and novel antiviral therapies targeting this epitope.

Data Presentation: Quantitative Analysis of M1 (58-66) Conservation

The M1 (58-66) epitope is highly conserved across Influenza A virus strains.[1][2] Analysis of available sequence data from various influenza A subtypes, as well as Influenza B and C viruses, reveals the following conservation rates for the canonical GILGFVFTL sequence.

| Influenza Virus Type | Strain/Subtype Examples | Number of Sequences Analyzed (Approx.) | Conservation of M1 (58-66) Sequence (GILGFVFTL) | Key Amino Acid Variations |

| Influenza A | H1N1, H3N2, H5N1 | >1000 | >90% | Sporadic single amino acid substitutions have been reported.[3] |

| H1N1 (pdm09) | >500 | High (>95%) | Highly conserved since the 2009 pandemic. | |

| Avian H5N1 | ~900 | ~79-92% | Variations at different positions have been observed.[3][4] | |

| Influenza B | Victoria and Yamagata lineages | Representative Strains | Not Conserved | The corresponding region in Influenza B M1 protein shows significant divergence. |

| Influenza C | Representative Strains | Representative Strains | Not Conserved | The M1 protein of Influenza C is substantially different from that of Influenza A. |

Experimental Protocols

Protocol 1: Amplification and Sequencing of the Influenza A M1 Gene

This protocol outlines the methodology for the specific amplification and sequencing of the influenza A virus M1 gene to determine the sequence of the 58-66 region.

1. RNA Extraction:

-

Viral RNA is extracted from clinical samples (e.g., nasopharyngeal swabs) or virus-infected cell culture supernatants using a commercial viral RNA extraction kit, following the manufacturer's instructions.

2. Primer Design for M1 Gene Amplification:

-

Degenerate primers targeting conserved regions of the influenza A M1 gene are designed to ensure broad reactivity across different subtypes.[5]

-

Forward Primer Example: 5'-AGCAAAAGCAGGTAGATATTG-3'

-

Reverse Primer Example: 5'-AATCCGCTCATAGGGAGTC-3'

-

Note: Primer sequences should be validated against a comprehensive database of influenza A M1 sequences.

3. One-Step Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

-

A one-step RT-PCR is performed to reverse transcribe the viral RNA and amplify the M1 gene cDNA in a single reaction.

-

Reaction Mixture:

-

5 µL of extracted viral RNA

-

1 µL of each primer (10 µM)

-

12.5 µL of 2x One-Step RT-PCR Master Mix

-

Nuclease-free water to a final volume of 25 µL

-

-

Thermocycling Conditions:

-

Reverse Transcription: 50°C for 30 minutes

-

Initial Denaturation: 95°C for 15 minutes

-

40 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 10 minutes

-

4. PCR Product Purification and Sanger Sequencing:

-

The amplified PCR product is visualized on an agarose gel to confirm the correct size (approximately 759 bp for the full M1 coding region).

-

The PCR product is then purified using a commercial PCR purification kit.

-

Sanger sequencing is performed on the purified product using the same forward and reverse primers used for amplification.[6][7]

Protocol 2: Bioinformatics Analysis of M1 (58-66) Sequence Conservation

This protocol describes the computational workflow to analyze the conservation of the M1 (58-66) sequence.

1. Sequence Retrieval:

-

Influenza A, B, and C M1 protein sequences are retrieved from public databases such as the NCBI Influenza Virus Database and the Influenza Research Database (IRD).[8][9]

2. Multiple Sequence Alignment (MSA):

-

The retrieved M1 protein sequences are aligned using a multiple sequence alignment tool such as Clustal Omega.[10][11]

-

Parameters: Default parameters are generally sufficient for closely related viral proteins. For more divergent sequences, adjusting the gap opening and extension penalties may be necessary.

3. Conservation Analysis:

-

The aligned sequences are visually inspected in an alignment viewer to assess the conservation of the 58-66 region (corresponding to GILGFVFTL in the reference sequence).

-

The percentage of sequences that perfectly match the canonical GILGFVFTL epitope is calculated.

Mandatory Visualizations

Caption: MHC Class I antigen presentation pathway of the influenza M1 (58-66) epitope.

References

- 1. primerdesign.co.uk [primerdesign.co.uk]

- 2. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]

- 3. pnas.org [pnas.org]

- 4. uniprot.org [uniprot.org]

- 5. Amplification of four genes of influenza A viruses using a degenerate primer set in a one step RT-PCR method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simplified Large-Scale Sanger Genome Sequencing for Influenza A/H3N2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influenza virus database - NCBI [ncbi.nlm.nih.gov]

- 9. Influenza Research Database (IRD) | J. Craig Venter Institute [jcvi.org]

- 10. Clustal Omega for making accurate alignments of many protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ebi.ac.uk [ebi.ac.uk]

The CEF Peptide Pool: A Technical Guide to a Cornerstone of Immunological Research, Featuring the CEF1 Peptide

For Researchers, Scientists, and Drug Development Professionals

The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is an indispensable tool in cellular immunology, serving as a robust positive control for assays monitoring T-cell responses. This technical guide provides an in-depth exploration of the CEF peptide pool, with a specific focus on the CEF1 peptide, offering detailed data, experimental protocols, and a visualization of the underlying signaling pathways.

Core Composition of the CEF Peptide Pool

The CEF peptide pool is a meticulously defined mixture of 32 HLA class I-restricted T-cell epitopes derived from common human pathogens: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][2][3][4][5][6] Its broad coverage of common HLA alleles ensures that a majority of the human population will elicit a recall T-cell response, making it a reliable positive control.[1] The purity of the synthetic peptides in the pool is typically greater than 95%.[7]

One of the key components of this pool is the CEF1 peptide, derived from the Influenza A virus matrix protein 1 (M1).[7]

Table 1: Detailed Composition of the CEF Peptide Pool

| Peptide Name | Virus of Origin | Protein Source | Sequence | Length | HLA Restriction |

| CEF1 | Influenza A | Matrix Protein 1 (M1) | GILGFVFTL | 9 | A2[7][8] |

| - | Influenza A | - | VSDGGPNLY | 9 | A1[7] |

| - | Influenza A | - | CTELKLSDY | 9 | A1[7] |

| - | Influenza A | - | FMYSDFHFI | 9 | A2[7] |

| - | EBV | LMP2A | CLGGLLTMV | 9 | A2[7] |

| - | EBV | BMLF1 | GLCTLVAML | 9 | A2[7] |

| - | HCMV | pp65 | NLVPMVATV | 9 | A2[7] |

| - | Influenza NP | - | KTGGPIYKR | 9 | A3[7] |

| - | Influenza NP | - | RVLSFIKGTK | 10 | A3[7] |

| - | Influenza A | - | ILRGSVAHK | 9 | A3[7] |

| - | EBV | - | RVRAYTYSK | 9 | A3[7] |

| - | EBV | - | RLRAEAQVK | 9 | A3[7] |

| - | Influenza A | - | SIIPSGPLK | 9 | A3/A11/A68 |

| - | EBV | - | AVFDRKSDAK | 10 | A11 |

| - | EBV | - | IVTDFSVIK | 9 | A11 |

| - | EBV | - | ATIGTAMYK | 9 | A11 |

| - | EBV | - | DYCNVLNKEF | 10 | A24 |

| - | Influenza | - | LPFDKTTVM | 9 | B7 |

| - | EBV | - | RPPIFIRRL | 9 | B7 |

| - | Influenza A | - | ELRSRYWAI | 9 | B8 |

| - | EBV | - | RAKFKQLL | 8 | B8 |

| - | EBV | - | FLRGRAYGL | 9 | B8 |

| - | EBV | - | QAKWRLQTL | 9 | B8 |

| - | HCMV | - | SDEEEAIVAYTL | 12 | B18 |

| - | Influenza A | - | ASCMGLIY | 8 | B27 |

| - | EBV | - | RRIYDLIEL | 9 | B27 |

| - | EBV | - | YPLHEQHGM | 9 | B35 |

| - | HCMV | - | IPSINVHHY | 9 | B35 |

| - | EBV | - | EENLLDFVRF | 10 | B44 |

| - | HCMV | - | EFFWDANDIY | 10 | B44 |

| - | HCMV | - | TPRVTGGGAM | 10 | B7 |

| - | Influenza A | - | FMYDFHFI | 8 | A2 |

The CEF1 Peptide: An Immunodominant Epitope

The CEF1 peptide, with the amino acid sequence GILGFVFTL, is a well-characterized and immunodominant epitope from the Influenza A virus matrix protein M1.[8][9] It is primarily restricted by the HLA-A02:01 allele, which is expressed in a significant portion of the human population.[10][11] Interestingly, studies have shown that CEF1 can also be presented by HLA-C08 alleles, demonstrating a degree of degenerate binding.[10] This contributes to its broad reactivity.

Quantitative Immunogenicity of the CEF Peptide Pool

The CEF peptide pool is highly effective at stimulating CD8+ T-cell responses, primarily the secretion of interferon-gamma (IFN-γ).[6][12] However, it is important to note that competitive binding of peptides to the same HLA molecule can occur within the pool. One study found that the magnitude of the CD8+ T-cell response elicited by the entire CEF peptide pool was, on average, 79% of the sum of the responses to the individual peptides.[2][13]

Table 2: Immunogenicity of the CEF Peptide Pool

| Metric | Value | Reference |

| Mean response of pool vs. sum of individual peptides | 79% | [2][13] |

| Median response of pool vs. sum of individual peptides | 77% | [2] |

Experimental Protocols

The following are detailed methodologies for two common assays utilizing the CEF peptide pool as a positive control.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol outlines the steps for detecting IFN-γ secreting T-cells in response to stimulation with the CEF peptide pool.

Materials:

-

PVDF-bottom 96-well plates (e.g., Millipore MSIPS4510)

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)

-

BCIP/NBT (or AEC) substrate

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

CEF peptide pool

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol

Procedure:

-

Plate Coating:

-

Pre-wet the PVDF plate with 15 µL of 70% ethanol per well for 1 minute.

-

Wash the plate three times with 200 µL of sterile PBS per well.

-

Coat each well with 100 µL of the capture antibody diluted in PBS to a final concentration of 10 µg/mL.

-

Incubate overnight at 4°C.[14]

-

-

Cell Stimulation:

-

The next day, wash the plate three times with 200 µL of sterile PBS.

-

Block the plate with 200 µL of complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.[14]

-

Thaw and resuspend PBMCs in complete medium. A cell density of 2-3 x 10^5 cells per well is recommended.[14][15]

-

Prepare a 2x working solution of the CEF peptide pool in complete medium. A final concentration of 1-2 µg/mL for each peptide is generally recommended.[12][15]

-

Remove the blocking solution from the plate and add 100 µL of the cell suspension to each well.

-

Add 100 µL of the 2x CEF peptide pool working solution to the appropriate wells. For negative control wells, add 100 µL of complete medium.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[15]

-

-

Detection and Development:

-

Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).

-